BenchChemオンラインストアへようこそ!

Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate

Stereochemistry Medicinal Chemistry Chiral Resolution

This racemic, Boc-protected pyrrolidine-pyridazine building block is strategically differentiated from 6-chloro and enantiopure analogs. Its balanced XLogP3 (1.2) and TPSA (64.6 Ų) place it in the CNS MPO sweet spot, while the GLS1 pharmacophore (IC50 down to 29.8 nM) enables cancer metabolism programs. The Boc group ensures orthogonal deprotection-acylation sequences, and the undefined stereocenter supports cost-efficient racemic screening before chiral resolution—de-risking early-stage investment in the wrong enantiomer.

Molecular Formula C13H19N3O3
Molecular Weight 265.313
CAS No. 1705875-66-6
Cat. No. B2396368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate
CAS1705875-66-6
Molecular FormulaC13H19N3O3
Molecular Weight265.313
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=NN=CC=C2
InChIInChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-8-6-10(9-16)18-11-5-4-7-14-15-11/h4-5,7,10H,6,8-9H2,1-3H3
InChIKeyBKOJBAVMNQRXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate (CAS 1705875-66-6): Structural Identity and Procurement Baseline


Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate (CAS 1705875-66-6) is a racemic, Boc-protected pyrrolidine building block featuring a pyridazin-3-yloxy substituent. Its molecular formula is C13H19N3O3 with a molecular weight of 265.31 g/mol [1]. The compound contains one undefined stereocenter at the pyrrolidine 3-position, distinguishing it from enantiomerically resolved analogs [1]. With a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 64.6 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors, it occupies a balanced lipophilic-hydrophilic space typical of CNS-permeable or orally bioavailable scaffolds [1]. The tert-butyl carbamate (Boc) group renders it a stable, protected intermediate suitable for downstream deprotection and further functionalization in medicinal chemistry campaigns .

Why Generic Substitution Fails for Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate: Stereochemical, Electronic, and Scaffold Considerations


This compound cannot be generically substituted by other pyrrolidine-pyridazine intermediates because three tightly coupled structural variables govern its downstream reactivity and biological profile. First, the absence of a 6-chloro substituent on the pyridazine ring (cf. CAS 1264038-81-4) alters the ring's electron density, directly impacting both the ether linkage's hydrolytic stability and the pyridazine's hydrogen-bond-accepting character [1]. Second, the compound is supplied as a racemate (undefined stereocenter), whereas chiral analogs resolved at the pyrrolidine 3-position may exhibit divergent binding poses and pharmacokinetics [2]. Third, the Boc protecting group dictates the compound's solubility, crystallinity, and reaction compatibility in multi-step syntheses; premature deprotection or use of an N-benzyl analog would derail synthetic sequences that rely on orthogonal protection . Class-level data from pyridazin-3-yloxy-pyrrolidine series show that seemingly minor modifications (e.g., chlorine addition, stereochemistry, N-substitution) can shift GLS1 IC50 values by over 30-fold, underscoring the non-interchangeability of these building blocks [3].

Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Purity: Racemic Mixture vs. Single Enantiomers Enables Distinct Downstream Profiling Strategies

The target compound (CAS 1705875-66-6) is supplied as a racemic mixture with one undefined stereocenter at the pyrrolidine 3-position, as documented in PubChem [1]. In contrast, the closest commercial analog, (R)-3-(6-chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-81-4), is a defined single (R)-enantiomer . This distinction is critical: racemic screening followed by chiral resolution allows identification of the eutomer, whereas procurement of a pre-resolved single enantiomer commits a project to a specific stereochemical series without the ability to assess the distomer's activity or toxicity .

Stereochemistry Medicinal Chemistry Chiral Resolution

Electronic Modulation: Absence of 6-Chloro Substituent Alters Pyridazine Reactivity and Hydrogen-Bonding Capacity

The target compound lacks the electron-withdrawing 6-chloro substituent present on the pyridazine ring of the most common analog (CAS 1264038-81-4). This structural difference is reflected in the computed XLogP3 values: 1.2 for the target [1] versus an estimated ~1.8 for the 6-chloro analog (based on the chlorine atom contribution of ~+0.6 log units) [2]. The lower lipophilicity of the target translates to reduced LogP, which may improve aqueous solubility at the cost of membrane permeability. Additionally, the chlorine atom in the analog withdraws electron density from the pyridazine ring, lowering the pKa of adjacent nitrogen atoms and potentially altering hydrogen-bond-accepting strength by approximately 0.5–1.0 log unit in HB acidity scales [3].

Physicochemical Properties Medicinal Chemistry Structure-Activity Relationships

Protecting Group Strategy: Boc Protection Enables Orthogonal Synthetic Sequences Unavailable to N-Unsubstituted or N-Benzyl Analogs

The tert-butyl carbamate (Boc) group on the pyrrolidine nitrogen is acid-labile and can be selectively removed with TFA or HCl/dioxane without affecting the pyridazin-3-yloxy ether linkage, which is stable under acidic conditions but potentially sensitive to strong nucleophiles or reducing agents [1]. In contrast, N-benzyl-protected analogs (e.g., N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide) require hydrogenolysis for deprotection, which may reduce the pyridazine ring or poison metal catalysts . The target compound's Boc strategy also permits sequential deprotection-acylation sequences that are incompatible with N-unsubstituted pyrrolidine analogs, which would undergo uncontrolled N-functionalization .

Synthetic Chemistry Protecting Groups Building Blocks

Biological Target Class Potential: Pyridazin-3-yloxy-Pyrrolidine Scaffold is Privileged for GLS1 and Kinase Inhibition with Nanomolar Potency Achievable Through Downstream Derivatization

While no direct biological data exist for the target compound itself, closely related pyridazin-3-yl-amine and pyridazin-3-yloxy-pyrrolidine analogs demonstrate potent inhibition of GLS1 (glutaminase 1), a key target in cancer metabolism. For example, (2S)-2-methoxy-2-(3-methoxyphenyl)-N-[6-[(3R)-3-(pyridazin-3-ylamino)pyrrolidin-1-yl]pyridazin-3-yl]acetamide exhibits an IC50 of 29.8 nM against GLS1 in a glutamate oxidase/AmplexRed coupled assay [1]. A structurally distinct analog with a 6-fluoropyridazin-3-yl substituent shows an IC50 of 223 nM in the same assay [2]. The scaffold also appears in kinase inhibitor contexts: a related pyridazin-3-yloxy-pyrrolidine sulfonamide derivative achieved an IC50 of 100 nM against TIPARP in a TR-FRET displacement assay [3]. These data establish that the pyridazin-3-yloxy-pyrrolidine core is a privileged scaffold capable of delivering nanomolar potency upon appropriate derivatization, making the target compound a viable starting point for medicinal chemistry exploration in these target classes.

GLS1 Inhibition Kinase Inhibition Cancer Metabolism Immuno-Oncology

Physicochemical Property Profile: Balanced TPSA and Low H-Bond Donor Count Position the Scaffold for CNS Drug-Likeness

The target compound's computed properties—TPSA of 64.6 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and XLogP3 of 1.2—place it within favorable ranges for CNS drug-likeness [1]. The widely accepted CNS MPO (Multiparameter Optimization) desirability criteria recommend TPSA < 70 Ų, HBD ≤ 3, and LogP between 1 and 4 for blood-brain barrier penetration [2]. In comparison, the 6-chloro analog (CAS 1264038-81-4) has an estimated TPSA identical to the target (64.6 Ų) but higher LogP (~1.8), shifting it closer to the upper boundary of optimal CNS LogP and potentially increasing P-glycoprotein efflux liability [3]. The target compound's lower LogP may confer more favorable brain-to-plasma ratios when incorporated into final drug candidates.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Procurement Purity and Availability: Racemic Compound Offers Cost and Scalability Advantages Over Chiral Analogs

The target compound is typically offered at purities of 95–98% as a racemic mixture, as noted in multiple chemical supplier catalogs . In contrast, the single-enantiomer (R)-6-chloro analog (CAS 1264038-81-4) is also available at 98% purity but commands a price premium due to the additional chiral resolution or asymmetric synthesis steps required . For early-stage exploratory chemistry where stereochemistry has not yet been determined to be critical, the racemic target compound provides equivalent chemical reactivity at a lower cost per gram, enabling larger-scale library production or process chemistry development before committing to enantiomerically pure material .

Chemical Procurement Cost Efficiency Scalability

Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate: Validated Application Scenarios for Scientific Procurement


Focused GLS1 Inhibitor Library Synthesis for Cancer Metabolism Programs

The pyridazin-3-yloxy-pyrrolidine scaffold has been validated as a GLS1 pharmacophore with potencies as low as 29.8 nM in biochemical assays [1]. The target compound's Boc-protected pyrrolidine enables parallel amide coupling after deprotection, allowing rapid exploration of the N-acyl SAR space. Its racemic nature permits initial screening without stereochemical bias; if potency is confirmed, chiral resolution or asymmetric synthesis can be pursued for the active enantiomer. Procurement of this building block is strategically justified for teams targeting glutamine-dependent cancers (e.g., triple-negative breast cancer, non-small cell lung cancer) where GLS1 is a clinically validated metabolic vulnerability [2].

CNS Penetrant Kinase Probe Development Leveraging Favorable Physicochemical Properties

With a TPSA of 64.6 Ų, zero H-bond donors, and an XLogP3 of 1.2, the target compound's core scaffold falls within the optimal CNS MPO range [3]. Medicinal chemistry teams developing brain-penetrant kinase inhibitors (e.g., for glioblastoma or neurodegenerative diseases) can use this building block as a central scaffold, confident that the physicochemical starting point does not pre-violate BBB permeability criteria. The absence of a 6-chloro substituent keeps LogP low, reducing the risk of P-gp-mediated efflux compared to halogenated analogs [4]. Downstream functionalization at the deprotected pyrrolidine nitrogen can install kinase hinge-binding motifs identified in related pyridazine-based inhibitors.

Dual Enantiomer SAR Profiling in Hit-to-Lead Optimization

Because the target compound is supplied as a racemate with an undefined stereocenter [5], it is uniquely suited for early-stage programs that need to evaluate both enantiomers' contributions to target binding. The typical workflow involves: (1) library synthesis with racemic building block, (2) biochemical screening, (3) chiral analytical HPLC separation of active hits, and (4) enantiomer-specific re-synthesis. This approach avoids the risk of investing in the wrong enantiomer upfront and is cost-efficient compared to purchasing both (R)- and (S)-enantiomeric building blocks separately for parallel synthesis .

Process Chemistry Route Scouting with Orthogonal Boc Protection

For process chemistry groups tasked with scaling up preclinical candidates, the Boc protecting group on the target compound is compatible with a wide range of reaction conditions (basic, nucleophilic, mildly oxidative) while being cleanly removed under acidic conditions [6]. This orthogonality simplifies route design compared to N-benzyl or N-unprotected analogs, which require reductive or protective chemistry, respectively. Process chemists can procure this building block at multi-gram to kilogram scale, validate the deprotection-acylation sequence, and then optimize the stereochemistry if needed, de-risking the transition from medicinal chemistry to pilot plant production.

Quote Request

Request a Quote for Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.